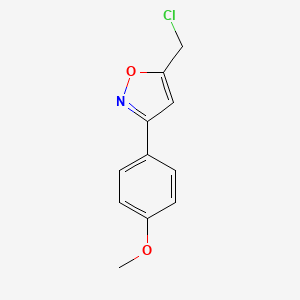

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVKQZLQYPVICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377274 | |

| Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325744-41-0 | |

| Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details two core synthetic strategies: a one-pot cycloaddition reaction and a two-step approach involving a hydroxymethyl intermediate. Detailed experimental protocols, quantitative data, and reaction diagrams are presented to facilitate replication and further research.

Core Synthesis Pathways

The synthesis of this compound can be efficiently achieved through two principal routes. The choice of pathway may depend on the availability of starting materials, desired purity, and scalability.

Pathway 1: One-Pot [3+2] Cycloaddition

This streamlined approach involves the direct reaction of 4-methoxybenzaldoxime with 2,3-dichloro-1-propene. This method is advantageous due to its atom economy and reduced number of synthetic steps. The reaction proceeds via an in-situ generation of a nitrile oxide from the aldoxime, which then undergoes a 1,3-dipolar cycloaddition with the alkene.

Pathway 2: Two-Step Synthesis via Hydroxymethyl Intermediate

This alternative route first involves the synthesis of [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol. This intermediate is then chlorinated in a subsequent step to yield the final product. This pathway allows for the isolation and purification of the alcohol intermediate, which may lead to a purer final product.

Data Presentation

The following table summarizes the quantitative data associated with the key steps of the described synthesis pathways.

| Pathway | Step | Starting Materials | Reagents/Solvents | Yield (%) | Melting Point (°C) | Reference |

| 1 | One-Pot Cycloaddition | 4-Methoxybenzaldoxime, 2,3-Dichloro-1-propene | Base (e.g., Triethylamine) | Good | - | [1] |

| 2 | 1. Synthesis of Alcohol Intermediate | 4-Methoxybenzaldehyde, Hydroxylamine hydrochloride | Propargyl alcohol, Base (e.g., Sodium acetate) | 92% | 57 | [2] |

| 2 | 2. Chlorination of Alcohol | [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol | Thionyl chloride (SOCl₂) | - | - | |

| Analogue | Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole | 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone | Hydroxylamine hydrochloride, Sodium hydroxide | 42% | 128.5-132.5 | [3] |

Note: Yields for the one-pot synthesis and the chlorination step for the specific target molecule are reported as "Good" in literature, but specific quantitative data was not found.[1]

Experimental Protocols

Pathway 1: One-Pot Synthesis of this compound

This protocol is based on a general method for the synthesis of 3-substituted 5-chloromethylisoxazoles from aldoximes and 2,3-dichloro-1-propene.[1]

-

Materials:

-

4-Methoxybenzaldoxime

-

2,3-Dichloro-1-propene (serves as both reactant and solvent)

-

A suitable base (e.g., Triethylamine)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzaldoxime in an excess of 2,3-dichloro-1-propene.

-

Slowly add the base (e.g., triethylamine) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the excess 2,3-dichloro-1-propene under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Pathway 2: Two-Step Synthesis

Step 1: Synthesis of [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol [2]

-

Materials:

-

4-Methoxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Propargyl alcohol

-

Sodium acetate

-

Ethanol

-

-

Procedure:

-

Prepare 4-methoxybenzaldoxime by reacting 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base.

-

To a solution of the in-situ generated 4-methoxybenzonitrile oxide (from the aldoxime), add propargyl alcohol.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is poured into a separating funnel, and the organic phase is separated from the aqueous phase.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The pure [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol is obtained as a brown solid (Yield: 92%, m.p. 57 °C).[2]

-

Step 2: Chlorination of [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol

This is a general procedure for the chlorination of an alcohol using thionyl chloride.

-

Materials:

-

[3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine (optional, as a catalyst and acid scavenger)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol in anhydrous DCM.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add thionyl chloride dropwise to the stirred solution. A small amount of pyridine can be added catalytically.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Mandatory Visualizations

Caption: Overview of the two primary synthesis pathways for this compound.

Caption: Detailed experimental workflow for the two-step synthesis of the target compound.

References

An In-depth Technical Guide to 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, a distinct heterocyclic compound, holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic pathway, and an exploration of the potential biological significance of the isoxazole scaffold. Due to the limited publicly available data on this specific molecule, this guide combines reported information with well-established principles of isoxazole chemistry and the biological activities of structurally related compounds to offer a predictive and informative resource for researchers.

Chemical and Physical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the available and predicted information for this compound.

| Property | Value | Source |

| CAS Number | 325744-41-0 | [PubChemLite] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [PubChemLite] |

| Molecular Weight | 223.66 g/mol | [PubChemLite] |

| Monoisotopic Mass | 223.04001 Da | [PubChemLite] |

| Predicted XlogP | 2.4 | [PubChemLite] |

| Predicted CCS ([M+H]⁺) | 145.3 Ų | [PubChemLite] |

Note: Most properties are predicted and have not been experimentally verified in published literature.

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of 3-aryl-5-halomethylisoxazoles involves a [3+2] cycloaddition reaction between a nitrile oxide and a suitable alkyne, followed by halogenation. An alternative approach involves the reaction of an aldoxime with a dichloropropene.[1]

A logical synthetic workflow is depicted below:

References

An In-depth Technical Guide to 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Disclaimer: Publicly available scientific data for 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole (CAS Number: 325744-41-0) is limited. This guide provides a comprehensive overview based on established principles of isoxazole chemistry and the known properties of structurally related compounds to offer insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The unique electronic and structural features of the isoxazole ring make it a valuable component in the design of novel therapeutic agents.[4] This guide summarizes the available chemical data for this compound and provides a generalized framework for its synthesis, potential biological activities, and mechanisms of action based on related compounds.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 325744-41-0 |

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Molecular Weight | 223.66 g/mol |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in currently accessible literature. However, a common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.[5][6][7] This approach is highly versatile and allows for the introduction of various substituents onto the isoxazole core.

The synthesis would likely proceed via the reaction of a 4-methoxybenzonitrile oxide with 3-chloro-1-propyne. The nitrile oxide can be generated in situ from the corresponding aldoxime or hydroximoyl chloride.

The following is a representative protocol for the synthesis of a 3,5-disubstituted isoxazole via 1,3-dipolar cycloaddition, which could be adapted for the target molecule. This protocol is based on general methods described in the literature.[8][9]

Reaction: Synthesis of a 3-Aryl-5-alkylisoxazole from an Aryl Aldoxime and a Terminal Alkyne.

Materials:

-

Aryl aldoxime (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Pyridine (1.1 eq)

-

Solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

-

The aryl aldoxime is dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

N-Chlorosuccinimide is added portion-wise to the stirred solution, and the mixture is stirred at 0 °C for 30 minutes.

-

The terminal alkyne is then added to the reaction mixture.

-

Pyridine is added dropwise to the mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Caption: General synthetic workflow for this compound.

Biological Activity and Drug Development Potential

While no specific biological activities have been reported for this compound, the isoxazole scaffold is present in numerous compounds with significant pharmacological properties.[3][4] Structurally related isoxazole derivatives have demonstrated a broad range of biological effects, suggesting potential areas of investigation for the title compound.

| Biological Activity | Examples in Isoxazole Derivatives | Potential Relevance |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][10] | Potential treatment for inflammatory diseases. |

| Anticancer | Inhibition of heat shock protein 90 (HSP90), induction of apoptosis, and antiproliferative effects against various cancer cell lines.[11][12] | Development of novel chemotherapeutic agents. |

| Enzyme Inhibition | Inhibition of enzymes such as carbonic anhydrase and sPLA₂.[13][14] | Therapeutic applications in various diseases, including glaucoma and inflammatory conditions. |

| Antimicrobial | Activity against various bacterial and fungal strains.[3] | Development of new antibiotics and antifungals. |

The presence of the 4-methoxyphenyl group is also common in many biologically active compounds and can influence their pharmacokinetic and pharmacodynamic properties.[15]

Potential Signaling Pathways and Mechanism of Action

The mechanism of action for this compound is currently unknown. However, based on the activities of related isoxazole derivatives, several potential signaling pathways could be modulated.

Many isoxazole derivatives exert their anti-inflammatory effects through the inhibition of COX enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[1][10] Inhibition of COX-2 is a particularly attractive target for anti-inflammatory drug design due to its upregulation at sites of inflammation.

The anticancer activity of some isoxazoles has been attributed to the inhibition of HSP90.[12] HSP90 is a molecular chaperone that is essential for the stability and function of many proteins that are critical for tumor cell growth and survival. By inhibiting HSP90, isoxazole derivatives can induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis.[16]

The following diagram illustrates a generalized signaling pathway for inflammation involving COX enzymes, which could be a potential target for isoxazole derivatives.

Caption: Hypothetical anti-inflammatory mechanism of an isoxazole derivative.

Conclusion

This compound is a chemical compound for which specific biological and detailed synthetic data are not yet widely available. However, its structural features, namely the 3,5-disubstituted isoxazole core and the 4-methoxyphenyl moiety, place it within a class of compounds of significant interest to medicinal chemists and drug discovery professionals. The general synthetic strategies and the broad spectrum of biological activities exhibited by related isoxazoles provide a strong foundation for future research into this specific molecule. Further investigation is warranted to elucidate its precise synthetic route, physicochemical properties, and pharmacological profile, which may reveal its potential as a novel therapeutic agent.

References

- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. espublisher.com [espublisher.com]

The Pivotal Role of the Isoxazole Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of isoxazole-containing compounds, offering valuable insights for professionals engaged in drug discovery and development.

I. The Isoxazole Core: A Versatile Pharmacophore

The isoxazole nucleus is a bioisosteric equivalent for various functional groups, capable of enhancing the pharmacological and pharmacokinetic profiles of drug candidates. Its utility spans a broad spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[1] The inherent stability of the isoxazole ring and its capacity to engage in diverse non-covalent interactions with biological targets make it a valuable component in the design of novel therapeutics.[2]

II. Synthesis of Isoxazole Derivatives

The construction of the isoxazole ring can be achieved through various synthetic strategies, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being a cornerstone method.[3] Other significant approaches include the reaction of hydroxylamine with 1,3-dicarbonyl compounds and the cycloisomerization of α,β-acetylenic oximes.[4][5]

General Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles via Cycloaddition:

A common method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of an aldehyde with hydroxylamine to form an aldoxime, which is then converted to a nitrile oxide in situ. The nitrile oxide subsequently undergoes a 1,3-dipolar cycloaddition with an alkyne.[1]

-

Step 1: Oxime Formation. To a solution of the desired aldehyde (1 equivalent) in a suitable solvent such as ethanol or a deep eutectic solvent, hydroxylamine hydrochloride (1-1.2 equivalents) and a base (e.g., sodium hydroxide or sodium acetate, 1-1.5 equivalents) are added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1][6]

-

Step 2: Nitrile Oxide Formation and Cycloaddition. To the reaction mixture containing the oxime, a chlorinating agent like N-chlorosuccinimide (NCS) is added to generate the hydroximoyl chloride, which, upon elimination of HCl with a base, forms the nitrile oxide. The corresponding alkyne (1 equivalent) is then added, and the reaction is stirred, often with heating, to facilitate the cycloaddition.[1]

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.[1]

Synthesis of Isoxazole-Carboxamides:

Isoxazole-carboxamides are a significant class of derivatives with potent biological activities. Their synthesis is typically achieved by coupling an isoxazole carboxylic acid with an appropriate amine.[6]

-

Step 1: Activation of Carboxylic Acid. The isoxazole-4-carboxylic acid (1 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.2 equivalents) are added, and the mixture is stirred at room temperature for approximately 30 minutes to form an active ester intermediate.[6][7]

-

Step 2: Amide Bond Formation. The desired aniline or amine derivative (1.2 equivalents) is added to the reaction mixture, which is then stirred at room temperature for 24-48 hours.[6]

-

Step 3: Purification. The reaction is monitored by TLC. Once complete, the solvent is removed, and the residue is redissolved in an organic solvent and washed sequentially with a mild base (e.g., 1% NaHCO3) and brine. The organic layer is dried and concentrated, and the final product is purified by column chromatography.[6]

III. Biological Activities and Therapeutic Applications

Isoxazole derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

A. Anticancer Activity

Numerous isoxazole-containing compounds have exhibited potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[8]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(Trifluoromethyl)isoxazoles | MCF-7 (Breast) | 2.63 | [9] |

| Isoxazole-Carboxamide Derivatives | Hep3B (Liver) | ~23 (µg/mL) | [10] |

| HeLa (Cervical) | 15.48 (µg/mL) | [10] | |

| B16F1 (Melanoma) | 0.079 | [11] | |

| 3,5-Disubstituted Isoxazoles | U87 (Glioblastoma) | 42.8 - 67.6 | [12] |

| Diosgenin-Isoxazole Derivative | MCF-7 (Breast) | 9.15 | [12] |

| Curcumin-Isoxazole Derivative | MCF-7 (Breast) | 3.97 | [12] |

| 3,5-Diamino-4-arylazoisoxazoles | PC3 (Prostate) | 38.63 - 53.96 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][11][13]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9][14]

-

Compound Treatment: The cells are then treated with various concentrations of the isoxazole test compounds and incubated for a further 24-72 hours.[9][14]

-

MTT Addition: Following the treatment period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3][13]

-

Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570-590 nm.[3][13]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

B. Anti-inflammatory Activity

Isoxazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[15][16]

| Compound Class | Assay | IC50 (µM) / % Inhibition | Reference |

| Substituted Isoxazoles | COX-2 Inhibition | 0.55 | [17] |

| 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles | Carrageenan-induced paw edema | Statistically significant inhibition | [1] |

| Substituted Isoxazoles | Carrageenan-induced paw edema | 71.86 - 76.71 % inhibition | [18][19] |

| Pyrazolyl Isoxazoles | Carrageenan-induced rat paw edema | 36.6 - 73.7% reduction in edema | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of novel compounds.[1][20][21]

-

Animal Preparation: Wistar albino rats are fasted overnight before the experiment.[1]

-

Compound Administration: The test isoxazole derivatives are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). A standard anti-inflammatory drug (e.g., diclofenac sodium or indomethacin) is used as a positive control, and a vehicle is used for the control group.[2][6]

-

Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[2][20][21]

-

Measurement of Paw Edema: The paw volume is measured at various time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[22]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[2]

C. Antimicrobial Activity

The isoxazole scaffold is present in several clinically used antibiotics. Novel isoxazole derivatives continue to be explored for their potential to combat bacterial and fungal infections, including drug-resistant strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N3, N5-di(substituted)isoxazole-3,5-diamines | E. coli | 95 | [23] |

| S. aureus | 95 | [23] | |

| Isoxazole-containing Chalcones | S. aureus | 1 | [13] |

| Dihydropyrazole derivatives from Isoxazole Chalcones | Candida albicans | 2 | [13] |

| Imidazole-linked Isoxazoles | S. aureus | 6.25 | [24] |

| E. coli | 6.25 | [24] | |

| C. albicans | 6.25 | [24] | |

| A. niger | 6.25 | [24] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[24]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The isoxazole test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

IV. Signaling Pathways Modulated by Isoxazole Derivatives

The diverse biological activities of isoxazole compounds stem from their ability to interact with and modulate various cellular signaling pathways.

A. Pro-inflammatory Signaling: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[24] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[15][25][26] Some isoxazole derivatives exert their anti-inflammatory effects by inhibiting key components of this pathway.

B. Cell Survival and Proliferation: The Akt/GSK3β/β-catenin Pathway

The PI3K/Akt signaling pathway is central to cell survival, proliferation, and metabolism. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). In its active state, GSK3β phosphorylates β-catenin, marking it for degradation. Therefore, inactivation of GSK3β by Akt leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.[27][28] Certain isoxazole derivatives have been shown to modulate this pathway, impacting cancer cell growth.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. bio-protocol.org [bio-protocol.org]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ymerdigital.com [ymerdigital.com]

- 20. inotiv.com [inotiv.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. purformhealth.com [purformhealth.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. creative-diagnostics.com [creative-diagnostics.com]

Spectroscopic and Synthetic Profile of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole. This molecule is of interest to the drug development community due to the established and diverse biological activities of the isoxazole scaffold. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel isoxazole-based compounds.

Physicochemical and Spectroscopic Data

The structural and physicochemical properties of this compound are summarized below. While experimental spectroscopic data for this specific molecule is not widely published, the following tables provide a combination of predicted data and estimated values based on closely related analogues.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [1] |

| Molecular Weight | 223.66 g/mol | |

| Monoisotopic Mass | 223.04001 Da | [1] |

| Melting Point | 81-83 °C |

Table 2: Estimated ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Estimation is based on the analysis of 5-(chloromethyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole and other 3,5-disubstituted isoxazoles.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | d | 2H | Ar-H (ortho to isoxazole) |

| ~6.98 | d | 2H | Ar-H (ortho to -OCH₃) |

| ~6.60 | s | 1H | Isoxazole C4-H |

| ~4.70 | s | 2H | -CH₂Cl |

| ~3.85 | s | 3H | -OCH₃ |

Table 3: Estimated ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Estimation is based on the analysis of 5-(chloromethyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole and other 3,5-disubstituted isoxazoles.

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | Isoxazole C5 |

| ~163.0 | Isoxazole C3 |

| ~161.5 | Ar-C (para to isoxazole) |

| ~128.5 | Ar-CH (ortho to isoxazole) |

| ~121.0 | Ar-C (ipso) |

| ~114.5 | Ar-CH (ortho to -OCH₃) |

| ~98.0 | Isoxazole C4 |

| ~55.5 | -OCH₃ |

| ~38.0 | -CH₂Cl |

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 224.04729 |

| [M+Na]⁺ | 246.02923 |

| [M-H]⁻ | 222.03273 |

| [M]⁺ | 223.03946 |

Data sourced from PubChem predictions.[1]

Table 5: Estimated Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1610, 1580, 1510 | Aromatic C=C Stretch |

| ~1450 | C=N Stretch (Isoxazole Ring) |

| ~1250 | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1175 | Symmetric C-O-C Stretch (Aryl Ether) |

| ~950 | N-O Stretch (Isoxazole Ring) |

| ~750-700 | C-Cl Stretch |

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, a reliable synthetic route can be constructed based on well-established methods for the synthesis of 3,5-disubstituted isoxazoles.[2][3] The most common approach involves the reaction of a chalcone with hydroxylamine, followed by an oxidative aromatization step.

Synthesis of 1-(4-methoxyphenyl)-4-chlorobut-2-en-1-one (Chalcone Intermediate)

A plausible precursor is an α,β-unsaturated ketone (chalcone). This can be synthesized via a Claisen-Schmidt condensation between 4-methoxyacetophenone and chloroacetaldehyde.

-

Reaction Setup: To a stirred solution of 4-methoxyacetophenone (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (2.0 eq).

-

Addition of Aldehyde: Cool the mixture in an ice bath and add chloroacetaldehyde (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent such as ethanol to yield the pure chalcone.

Synthesis of this compound

This step involves the cyclization of the chalcone intermediate with hydroxylamine.

-

Reaction Setup: Dissolve the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a solvent such as ethanol or acetic acid.[3]

-

Base Addition: Add a base, such as sodium acetate or potassium hydroxide, to the mixture and reflux for 6-12 hours.[2][3] This initially forms the isoxazoline intermediate.

-

Oxidation/Aromatization: The aromatization to the isoxazole can sometimes occur in situ or may require a subsequent oxidation step. If the isoxazoline is isolated, it can be treated with an oxidizing agent like N-chlorosuccinimide (NCS) to facilitate the formation of the isoxazole ring.

-

Workup: After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general two-step synthesis of this compound.

Potential Biological Signaling Pathway

Isoxazole derivatives have been reported to exhibit a range of biological activities, including anticancer effects.[4][5] Several studies have shown that some isoxazole compounds can induce apoptosis in cancer cells.[6][7] While the specific pathways for this compound have not been elucidated, a generalized potential mechanism of action is the induction of apoptosis through the modulation of key signaling proteins.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic route for 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is predicated on the well-established 1,3-dipolar cycloaddition reaction, a powerful and versatile method for constructing five-membered heterocyclic rings.

Core Synthesis Pathway

The principal method for synthesizing this compound involves a [3+2] cycloaddition reaction.[1][2][3][4][5][6] This reaction joins a nitrile oxide, generated in situ, with an alkyne. Specifically, the 3-(4-methoxyphenyl) portion of the isoxazole ring is derived from 4-methoxybenzonitrile oxide, and the 5-(chloromethyl) substituent is introduced via propargyl chloride.

The overall synthetic strategy can be broken down into two key stages:

-

Formation of the Nitrile Oxide Precursor: 4-Methoxybenzaldehyde is reacted with hydroxylamine to form 4-methoxybenzaldehyde oxime.

-

1,3-Dipolar Cycloaddition: The 4-methoxybenzaldehyde oxime is converted in situ to the corresponding nitrile oxide, which then undergoes a cycloaddition reaction with propargyl chloride to yield the final product.

Starting Materials

The synthesis relies on readily available commercial starting materials. The primary precursors for this synthetic route are outlined in the table below.

| Role in Synthesis | Starting Material | Chemical Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Aryl Component Precursor | 4-Methoxybenzaldehyde |  | 123-11-5 | C₈H₈O₂ | 136.15 |

| Oxime Formation Reagent | Hydroxylamine Hydrochloride |  | 5470-11-1 | H₄ClNO | 69.49 |

| Alkyne Component | Propargyl Chloride (3-Chloro-1-propyne) |  | 624-65-7 | C₃H₃Cl | 74.51 |

Experimental Protocol

The following is a generalized experimental protocol based on standard procedures for 1,3-dipolar cycloaddition reactions for the synthesis of isoxazoles.

Step 1: Synthesis of 4-Methoxybenzaldehyde Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add an equimolar amount of hydroxylamine hydrochloride, followed by a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the HCl and liberate the free hydroxylamine.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the product, 4-methoxybenzaldehyde oxime[7], is typically isolated by precipitation upon addition of water, followed by filtration. The solid can be washed with cold water and dried.

Step 2: Synthesis of this compound

-

Reaction Setup: In a suitable reaction vessel, dissolve the 4-methoxybenzaldehyde oxime prepared in Step 1 in a solvent such as dichloromethane (DCM) or ethyl acetate.

-

Nitrile Oxide Generation: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to the solution. This will convert the oxime to the corresponding hydroximoyl chloride.

-

Cycloaddition: In the same pot, add propargyl chloride[8][9] and a base (e.g., triethylamine or potassium carbonate). The base will induce the elimination of HCl from the hydroximoyl chloride, generating the 4-methoxybenzonitrile oxide in situ. This highly reactive intermediate immediately undergoes a [3+2] cycloaddition with the propargyl chloride.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Logical Workflow of the Synthesis

The following diagram illustrates the logical flow of the synthetic process, from starting materials to the final product.

Caption: Synthetic workflow for this compound.

References

- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 2. Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labinsights.nl [labinsights.nl]

An In-Depth Technical Guide to Isoxazole Ring Formation Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The stability of the isoxazole ring to metabolic oxidation, reduction, and hydrolysis makes it an attractive pharmacophore in drug design.[6] This technical guide provides a comprehensive overview of the core mechanisms for isoxazole ring formation, with a focus on synthetic routes, experimental protocols, and quantitative data to aid researchers in the effective synthesis of isoxazole-containing compounds.

Core Synthetic Methodologies

The construction of the isoxazole ring can be broadly categorized into two primary strategies: cycloaddition reactions and condensation reactions.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes (Huisgen Cycloaddition)

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is one of the most versatile and widely employed methods for the synthesis of isoxazoles.[7][8][9] This reaction, often referred to as the Huisgen cycloaddition, is highly efficient and allows for the construction of a diverse range of substituted isoxazoles.[9][10]

Nitrile oxides are typically unstable and are therefore generated in situ from various precursors, most commonly from the dehydrohalogenation of hydroxymoyl chlorides or the oxidation of aldoximes.[11][12][13] The reaction proceeds via a concerted pericyclic mechanism.[7]

Caption: General mechanism of isoxazole synthesis via 1,3-dipolar cycloaddition.

| Entry | Alkyne | Nitrile Oxide Precursor | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | 4-Pyridinaldoxime | [Bis(trifluoroacetoxy)iodo]benzene | MeOH/H₂O | - | - | [11] |

| 2 | Terminal Alkyne | Hydroxyimidoyl Chloride | Cu/Al₂O₃ | Solvent-free (ball milling) | 0.5-1 | 60-95 | [14] |

| 3 | N-Boc protected alkyne | Ethyl chlorooximidoacetate | Na₂CO₃ | THF-H₂O | - | 85 | [15][16] |

| 4 | Phenylacetylene | Benzaldehyde/NH₂OH·HCl | Chloramine-T | - | - | 85 | [10] |

| 5 | Propargyl Ester | Hydroxymidoyl Chloride | CuSO₄·5H₂O, Sodium Ascorbate | - | - | Good | [6] |

This protocol is adapted from a procedure utilizing the in situ generation of nitrile oxides from aldoximes followed by cycloaddition with terminal alkynes.[11]

Materials:

-

Terminal alkyne (1.2 equiv)

-

Aldoxime (1.0 equiv)

-

[Bis(trifluoroacetoxy)iodo]benzene (1.5 equiv)

-

Methanol/Water (5:1 mixture)

Procedure:

-

To a solution of the alkyne and aldoxime in a 5:1 methanol/water mixture, add [bis(trifluoroacetoxy)iodo]benzene.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine (Claisen/Paal-Knorr Type Synthesis)

A classical and straightforward method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[17][18] This reaction can be considered a variation of the Paal-Knorr synthesis for five-membered heterocycles.[19][20][21] The reaction proceeds through the initial formation of a monoxime intermediate, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.[17] A significant challenge with this method can be the formation of regioisomeric mixtures, although regioselectivity can often be controlled by varying reaction conditions and substrate structure.[3]

Caption: Synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine.

| Entry | 1,3-Dicarbonyl Compound | Reagent | Solvent | Conditions | Yield (%) | Reference |

| 1 | 1,3-Diphenyl-2-propen-1-one (Chalcone) | NH₂OH·HCl, Sodium Acetate | Ethanol | Ultrasound, 50°C, 85 min | - | [22] |

| 2 | β-Enamino diketone | NH₂OH·HCl, Pyridine, BF₃·OEt₂ | Acetonitrile | 0°C to rt | Good | [3][23] |

| 3 | 3-(Dimethylamino)-1-arylprop-2-en-1-one | NH₂OH·HCl | Water | Reflux | High | [24] |

| 4 | Chalcone derivative | NH₂OH·HCl, KOH | Ethanol | Reflux, 5h | 52-56 | [25] |

| 5 | Ethyl acetoacetate, Aromatic aldehyde | NH₂OH·HCl, Vitamin B₁ | Water | Ultrasound, 20°C, 30 min | 92 | [26] |

This protocol is adapted from a green chemistry approach for the synthesis of isoxazole derivatives.[24]

Materials:

-

3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2 equiv)

-

Water

Procedure:

-

Suspend 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in water in a round-bottom flask.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by suction filtration. The product is often pure enough without further purification.

Advanced and Green Synthetic Approaches

Recent advances in isoxazole synthesis have focused on the development of more sustainable and efficient methodologies, including metal-catalyzed reactions, microwave-assisted synthesis, and multicomponent reactions in environmentally benign solvents.[1][2][26]

Metal-Catalyzed Syntheses

Various transition metals, including copper, palladium, and gold, have been employed to catalyze the formation of isoxazole rings.[7][27][28] Copper catalysts are particularly prevalent in [3+2] cycloaddition reactions, often referred to as "click chemistry," which provides high regioselectivity and yields.[6]

Caption: General workflow for metal-catalyzed isoxazole synthesis.

Ultrasound and Microwave-Assisted Synthesis

The use of ultrasound and microwave irradiation has been shown to significantly accelerate reaction rates, improve yields, and lead to cleaner reactions in isoxazole synthesis.[22][26][29] These techniques often allow for reactions to be carried out under milder conditions and in shorter time frames compared to conventional heating methods.[22]

| Entry | Aldehyde | Method | Time (min) | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | Ultrasound | 30 | 92 | [26] |

| 2 | 4-Chlorobenzaldehyde | Conventional Stirring | 120 | 75 | [26] |

| 3 | 2-Methoxybenzaldehyde | Ultrasound | 30 | 90 | [26] |

| 4 | 2-Methoxybenzaldehyde | Conventional Stirring | 150 | 70 | [26] |

Conclusion

The synthesis of the isoxazole ring is a well-established field with a rich history and a continual drive towards innovation. The classical methods of 1,3-dipolar cycloaddition and condensation with 1,3-dicarbonyls remain cornerstones of isoxazole synthesis, offering versatility and reliability. Modern advancements, particularly in metal catalysis and green chemistry, have further expanded the synthetic chemist's toolbox, enabling the efficient, selective, and environmentally conscious production of these valuable heterocyclic compounds. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of isoxazole derivatives for applications in drug discovery and materials science.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. ijpca.org [ijpca.org]

- 6. eresearchco.com [eresearchco.com]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 8. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sciforum.net [sciforum.net]

- 12. benchchem.com [benchchem.com]

- 13. chemtube3d.com [chemtube3d.com]

- 14. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nanobioletters.com [nanobioletters.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 19. grokipedia.com [grokipedia.com]

- 20. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 25. derpharmachemica.com [derpharmachemica.com]

- 26. benchchem.com [benchchem.com]

- 27. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 28. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 29. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. This technical guide provides an in-depth review of the core synthetic strategies for constructing the isoxazole ring, with a focus on practical, detailed methodologies for laboratory application.

1,3-Dipolar Cycloaddition: The Huisgen Approach

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is one of the most versatile and widely employed methods for isoxazole synthesis. This reaction, often referred to as the Huisgen cycloaddition, allows for the construction of a wide array of substituted isoxazoles with high regioselectivity.[1][2]

A significant advantage of this method is the ability to generate the often unstable nitrile oxide intermediate in situ from various stable precursors, such as aldoximes, hydroximoyl chlorides, or primary nitro compounds.[2][3]

Signaling Pathway for 1,3-Dipolar Cycloaddition

Caption: In situ generation of nitrile oxides and subsequent [3+2] cycloaddition.

Experimental Protocols

Protocol 1.2.1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldehydes and Alkynes

This protocol details a one-pot, three-step synthesis that begins with the formation of an aldoxime, followed by its conversion to a hydroximoyl chloride, and finally the cycloaddition with an alkyne.[4]

-

Step 1: Oxime Formation. To a stirred solution of the corresponding aldehyde (2 mmol) in a deep eutectic solvent (DES) of choline chloride:urea (1:2, 1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol). Stir the resulting mixture at 50°C for one hour.

-

Step 2: Hydroximoyl Chloride Formation. To the reaction mixture, add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) and continue stirring at 50°C for three hours.

-

Step 3: Cycloaddition. Add the corresponding alkyne (2 mmol) to the mixture and stir for four hours at 50°C.

-

Work-up and Purification. Quench the reaction with water and extract with ethyl acetate (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 1.2.2: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

Copper(I) catalysts can significantly accelerate the cycloaddition and control regioselectivity.[3][5]

-

Reaction Setup. In a round-bottom flask, combine the aldoxime (1 mmol), terminal alkyne (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and a suitable solvent such as a t-BuOH/H2O mixture (1:1, 10 mL).

-

Reaction Conditions. Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for the time required to achieve completion (typically monitored by TLC, ranging from 1 to 24 hours). For in-situ generation of the nitrile oxide from the aldoxime, an oxidant like sodium hypochlorite or Chloramine-T is often added.

-

Work-up and Purification. After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by flash chromatography.

Quantitative Data

The choice of oxidant, solvent, and energy source (conventional heating, microwave, or ultrasound) can significantly impact the yield and reaction time.

| Precursor | Dipolarophile | Conditions | Time | Yield (%) | Reference |

| Benzaldehyde Oxime | Phenylacetylene | NCS, Et3N, THF, 65°C | 12 h | 75 | [6] |

| 4-Methoxybenzaldehyde Oxime | Phenylacetylene | PIFA, CH2Cl2, rt | 2 h | 85 | [2] |

| Benzaldehyde | Phenylacetylene | Hydroxylamine, NaOH, NCS in DES, 50°C | 4 h | 70 | [4] |

| 4-Chlorobenzaldehyde | Phenylacetylene | Cu(I), t-BuOH/H2O, 60°C, Ultrasound | 60 min | 85 | [7] |

| Aromatic Aldehydes | Propargyl Alcohol | NCS, Et3N, DMF, Ultrasound | 1.5-4.5 h | 45-87 | [8] |

| Acid Chlorides | Terminal Alkynes | Sonogashira coupling, then cycloaddition, Microwave | 30 min | Moderate to Good | [9] |

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

A classical and straightforward method for synthesizing isoxazoles is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[10] This reaction, often referred to as the Paal-Knorr synthesis for isoxazoles, proceeds through the formation of a monoxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole ring. The regioselectivity of the reaction depends on the substitution pattern of the 1,3-dicarbonyl compound and the reaction conditions.[11]

Experimental Workflow

Caption: Paal-Knorr synthesis of isoxazoles from 1,3-dicarbonyl compounds.

Experimental Protocols

Protocol 2.2.1: Synthesis of 3,5-Disubstituted Isoxazoles from β-Diketones

This protocol describes a general procedure for the synthesis of isoxazoles from β-diketones and hydroxylamine hydrochloride.

-

Reaction Setup. In a round-bottom flask, dissolve the β-diketone (10 mmol) in a suitable solvent such as ethanol (20-30 mL).

-

Reagent Addition. Add hydroxylamine hydrochloride (12 mmol, 1.2 eq.) and a base (e.g., sodium acetate or pyridine, 12 mmol, 1.2 eq.) to the solution.

-

Reaction Conditions. Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

-

Work-up and Purification. After cooling to room temperature, pour the reaction mixture into ice-cold water. Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2.2.2: One-Pot, Three-Component Synthesis of Isoxazol-5(4H)-ones

This method is a highly efficient, often green, approach that combines an aldehyde, a β-ketoester, and hydroxylamine in a single pot.[12]

-

Reaction Setup. In a round-bottom flask, mix an aromatic aldehyde (10 mmol), a β-ketoester such as ethyl acetoacetate (10 mmol), hydroxylamine hydrochloride (10 mmol), and a catalyst (e.g., citric acid, 10 mmol) in water (25 mL).[13]

-

Reaction Conditions. Stir the mixture at room temperature. The reaction time can vary from a few minutes to several hours depending on the substrates and catalyst used.[13] Ultrasound irradiation can significantly shorten the reaction time.[12]

-

Work-up and Purification. Upon completion (monitored by TLC), the solid product often precipitates directly from the reaction mixture. Collect the precipitate by filtration and wash with cold water. Recrystallize the product from ethanol or another suitable solvent.

Quantitative Data

The use of green chemistry techniques such as ultrasound irradiation and water as a solvent often leads to higher yields and shorter reaction times compared to conventional methods.

| Dicarbonyl Precursor | Aldehyde | Catalyst/Conditions | Time | Yield (%) | Reference |

| Ethyl Acetoacetate | Benzaldehyde | Citric Acid, Water, rt | 5-24 h | 70-90 | [13] |

| Ethyl Acetoacetate | 4-Methoxybenzaldehyde | SnII-Mont K10, Water, 30°C, Ultrasound (90W) | 20 min | 96 | [7] |

| Ethyl Acetoacetate | Various Aromatic Aldehydes | Pyruvic Acid (5 mol%), Water, Ultrasound | 10-15 min | 73-92 | [7] |

| Ethyl Acetoacetate | 4-Hydroxy-3-methoxybenzaldehyde | Triphenylphosphine (10 mol%), Water, Ultrasound | 10 min | 99 | [7] |

| Ethyl Acetoacetate | 2-Methoxybenzaldehyde | Vitamin B1, Water, Ultrasound | 30 min | 92 | [14] |

Synthesis from α,β-Unsaturated Ketones (Chalcones)

α,β-Unsaturated ketones, particularly chalcones, are excellent precursors for the synthesis of 3,5-disubstituted isoxazoles. The reaction proceeds via a Michael addition of hydroxylamine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration.

Logical Relationship

Caption: Synthesis of isoxazoles from α,β-unsaturated ketones.

Experimental Protocols

Protocol 3.2.1: Conventional Synthesis from Chalcones

This protocol outlines a standard method for the cyclization of chalcones with hydroxylamine.

-

Reaction Setup. Dissolve the chalcone (10 mmol) in ethanol (30-50 mL) in a round-bottom flask.

-

Reagent Addition. Add hydroxylamine hydrochloride (12 mmol, 1.2 eq.) and a base such as potassium hydroxide or sodium acetate (12 mmol, 1.2 eq.).

-

Reaction Conditions. Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

-

Work-up and Purification. After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol provides the pure isoxazole.

Protocol 3.2.2: Microwave-Assisted Synthesis from Chalcones

Microwave irradiation can dramatically reduce the reaction time for this transformation.

-

Reaction Setup. In a microwave-safe reaction vessel, combine the chalcone (1 mmol), hydroxylamine hydrochloride (1 mmol), and a solution of sodium hydroxide in ethanol.

-

Reaction Conditions. Irradiate the mixture in a microwave reactor at a suitable power (e.g., 210 W) for 10-15 minutes.

-

Work-up and Purification. After cooling, the work-up is similar to the conventional method: pour into ice-water, filter the precipitate, wash, and recrystallize.

Quantitative Data

The use of microwave or ultrasound irradiation can significantly improve yields and reduce reaction times. The electronic nature of the substituents on the chalcone can also influence the reaction outcome, with electron-donating groups sometimes leading to higher yields.[7]

| Chalcone Substituent | Method | Time | Yield (%) | Reference |

| Unsubstituted | Conventional (Reflux in Ethanol/KOH) | 4 h | Good | [15] |

| Various | Microwave (210 W in Ethanolic NaOH) | 10-15 min | High | [15] |

| Quinoxaline-substituted | Ultrasound (50°C in Ethanol/NaOAc) | 85 min | ~65 | [7] |

| 3-(Dimethylamino)-1-arylprop-2-en-1-one | Ultrasound (Ethanol, no catalyst) | 30-45 min | 84-96 | [7] |

| 3-(Dimethylamino)-1-arylprop-2-en-1-one | Conventional Heating | 1-2.5 h | 56-80 | [7] |

Conclusion

The synthesis of isoxazoles can be achieved through several robust and versatile methodologies. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The classical 1,3-dipolar cycloaddition and the condensation of 1,3-dicarbonyls with hydroxylamine remain cornerstones of isoxazole synthesis. Modern techniques, particularly those employing ultrasound and microwave irradiation, offer significant advantages in terms of reaction efficiency and adherence to the principles of green chemistry. This guide provides a foundational framework of detailed protocols and comparative data to aid researchers in the strategic design and execution of isoxazole synthesis in a laboratory setting.

References

- 1. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]

Methodological & Application

One-Pot Synthesis of 3,5-Disubstituted Isoxazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that feature significantly in medicinal chemistry and drug discovery. The isoxazole scaffold is a key structural motif in numerous pharmaceuticals exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The development of efficient and sustainable synthetic methodologies for isoxazole derivatives is therefore of paramount importance. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 3,5-disubstituted isoxazoles, a common substitution pattern with significant therapeutic potential.

Core Concept: The [3+2] Dipolar Cycloaddition

The cornerstone of many isoxazole syntheses is the [3+2] dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene. In the context of synthesizing 3,5-disubstituted isoxazoles, a terminal alkyne is commonly employed. A key feature of the one-pot strategies discussed herein is the in situ generation of the nitrile oxide intermediate, which immediately reacts with the alkyne present in the reaction mixture. This circumvents the need to isolate the often unstable nitrile oxide, streamlining the synthetic process.

Methodologies for One-Pot Synthesis

Several effective one-pot methodologies have been developed for the synthesis of 3,5-disubstituted isoxazoles, primarily differing in the choice of starting materials and the method for generating the nitrile oxide intermediate.

Method A: From Aldehydes and Alkynes via an Aldoxime Intermediate

This widely used approach involves the initial conversion of an aldehyde to its corresponding aldoxime by reaction with hydroxylamine. The aldoxime is then oxidized in situ to generate the nitrile oxide, which subsequently undergoes a cycloaddition reaction with a terminal alkyne.

Method B: Copper-Catalyzed Synthesis from Aldehydes and Alkynes

A variation of Method A, this protocol utilizes a copper(I) catalyst to promote the cycloaddition of the in situ generated nitrile oxide with the terminal alkyne.[1] This catalytic approach often leads to high regioselectivity and can be performed in aqueous solvent systems.[1]

Method C: Metal-Free Synthesis from Aldoximes and Alkynes using Alkyl Nitrites

This method offers a metal-free alternative, employing alkyl nitrites such as tert-butyl nitrite or isoamyl nitrite as oxidizing agents to convert pre-formed or in situ generated aldoximes into nitrile oxides.[2] This approach is noted for its mild reaction conditions and environmental friendliness.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis from an Aldehyde and an Alkyne (General Procedure)

This protocol describes a general one-pot, three-step procedure for the regioselective synthesis of 3,5-disubstituted isoxazoles starting from an aldehyde and a terminal alkyne.

Materials:

-

Aldehyde (1.0 equiv)

-

Hydroxylamine hydrochloride (1.05 equiv)

-

Sodium hydroxide (1.05 equiv)

-

Terminal alkyne (1.0 equiv)

-

Chloramine-T trihydrate (1.05 equiv)

-

Copper(I) iodide (CuI) (optional, 0.05 equiv)

-

Solvent (e.g., aqueous tert-butanol, THF)

Procedure:

-

To a solution of hydroxylamine hydrochloride in the chosen solvent, add the aldehyde and sodium hydroxide.

-

Stir the mixture at room temperature for 30-60 minutes, or until the formation of the aldoxime is complete (monitored by TLC).

-

To the reaction mixture containing the in situ formed aldoxime, add the terminal alkyne.

-

If using a catalyst, add CuI at this stage.

-

Add Chloramine-T trihydrate portion-wise to the stirred mixture.

-

Continue stirring at room temperature or with gentle heating (e.g., 60°C) for several hours (typically 3-5 hours), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Metal-Free One-Pot Synthesis from an Aldoxime and an Alkyne

This protocol details a metal-free approach using an alkyl nitrite as the oxidant.[2]

Materials:

-

Aldoxime (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Isoamyl nitrite (1.5 equiv)

-

Solvent (e.g., ethyl methyl ketone)

Procedure:

-

Dissolve the aldoxime and the terminal alkyne in the solvent in a round-bottom flask.

-

Add isoamyl nitrite to the mixture.

-

Heat the reaction mixture to 65°C and stir for the required time (typically monitored by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of 3,5-disubstituted isoxazoles, allowing for easy comparison of different methodologies.

| Entry | Starting Materials | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde, Phenylacetylene | CuI, Chloramine-T | t-BuOH/H₂O | - | Good | [1] |

| 2 | 4-Chlorobenzaldehyde, Phenylacetylene | CuI, Chloramine-T | t-BuOH/H₂O | - | 76 | [1] |

| 3 | 4-Methoxybenzaldoxime, Phenylacetylene | Isoamyl nitrite | Ethyl methyl ketone | - | 96 | [2] |

| 4 | 2-Chlorobenzaldoxime, 1-Octyne | Isoamyl nitrite | Ethyl methyl ketone | - | 82 | [2] |

| 5 | Benzaldehyde, Phenylacetylene | NCS, NaOH | ChCl:urea (DES) | 4 | - | [3] |

| 6 | Acid chlorides, Terminal alkynes, Hydroxylamine | CuI, Et₃N | THF | 5 | Moderate | [4] |

Note: "Good" and "Moderate" yields are as reported in the source literature where specific percentages were not provided in the abstract.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.

Caption: General workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.

Chemical Transformation Pathway

The diagram below outlines the key chemical transformations in the one-pot synthesis, starting from an aldehyde.

Caption: Chemical pathway for the one-pot synthesis of 3,5-disubstituted isoxazoles.

References

Synthesis of 5-Chloromethylisoxazoles from Aldoximes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-chloromethylisoxazoles from aldoximes. This one-pot synthesis method offers an efficient route to obtaining these valuable heterocyclic compounds, which are significant building blocks in medicinal chemistry and drug development.

Introduction

5-Chloromethylisoxazoles are important synthetic intermediates due to the reactive chloromethyl group, which allows for further functionalization, and the isoxazole core, a privileged scaffold in many biologically active compounds. The synthesis method described herein involves the in situ generation of nitrile oxides from various aldoximes, followed by a [3+2] cycloaddition reaction with 2,3-dichloro-1-propene. This one-pot procedure is advantageous as it avoids the isolation of often unstable nitrile oxide intermediates and is effective for a range of both aromatic and aliphatic aldoximes.

Reaction Principle

The core of this synthetic strategy is a 1,3-dipolar cycloaddition reaction. The process begins with the conversion of an aldoxime to the corresponding hydroximoyl chloride, which is then dehydrochlorinated in situ to generate a reactive nitrile oxide. This nitrile oxide immediately undergoes a cycloaddition reaction with 2,3-dichloro-1-propene to yield the desired 5-chloromethylisoxazole. 2,3-Dichloro-1-propene conveniently serves as both the dipolarophile and the solvent in this reaction.

Experimental Protocols

The following protocols are based on established literature procedures for the one-pot synthesis of 3-substituted 5-(chloromethyl)isoxazoles.

Materials and Equipment

-

Reagents:

-

Substituted aldoxime (e.g., benzaldehyde oxime, 4-chlorobenzaldehyde oxime, etc.)

-

2,3-Dichloro-1-propene (reagent grade)

-